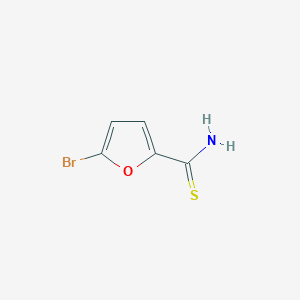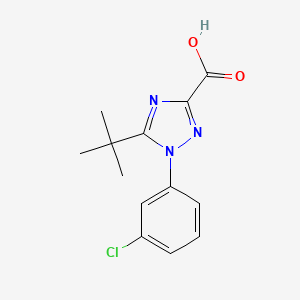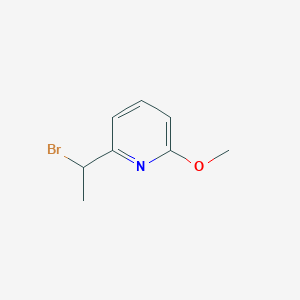
6-Methyl-3-(3-methylphenyl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(3-methylphenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family. This compound is characterized by its unique structure, which includes a pyrazinone ring substituted with methyl and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(3-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylphenylhydrazine with 2-methyl-3-oxobutanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazinone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-(3-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazinones and dihydropyrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-3-(3-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(3-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-Methyl-3-pentanol: An organic compound with sedative and anticonvulsant properties.
4-Hydroxy-6-methyl-2H-chromen-2-one: Known for its antimicrobial and anticancer activities.
Uniqueness: 6-Methyl-3-(3-methylphenyl)-1,2-dihydropyrazin-2-one stands out due to its unique pyrazinone structure and the specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-methyl-3-(3-methylphenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-10(6-8)11-12(15)14-9(2)7-13-11/h3-7H,1-2H3,(H,14,15) |
InChI Key |
MVQMJJZQPQXSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13232802.png)

![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
![5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13232823.png)


![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13232831.png)

![2-[(2-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13232837.png)


![3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B13232853.png)

![[2-(Cycloheptylamino)ethyl]diethylamine](/img/structure/B13232859.png)
